![molecular formula C20H19N7O2 B1681541 2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine CAS No. 316173-57-6](/img/structure/B1681541.png)
2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
准备方法
SCH 442416 的合成涉及多个步骤。一种方法包括将 SCH 442416 溶解在有机溶剂中,然后加入溶解在缓冲溶液中的聚酰胺-胺。 然后将混合物进行超声乳化和旋转蒸发以除去有机溶剂,从而得到聚酰胺-胺包封的 SCH 442416 纳米颗粒 。该方法确保了高包封效率和良好的生物相容性。
化学反应分析
SCH 442416 经历各种化学反应,包括:
氧化还原反应: 这些反应对于修饰化合物的官能团至关重要。
取代反应: 常见的试剂包括卤素和其他亲核试剂,导致形成取代衍生物。
科学研究应用
Chemical Identifiers
- PubChem CID : 10668061
- InChIKey : AEULVFLPCJOBCE-UHFFFAOYSA-N
- SMILES : COC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5
Medicinal Chemistry
SCH-442416 has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to other triazolopyrimidines suggests it may exhibit significant biological activity.
Anticancer Activity
Research has indicated that compounds in the triazolopyrimidine class can inhibit specific kinases involved in cancer cell proliferation. SCH-442416 has shown promise in preclinical studies targeting pathways associated with tumor growth and metastasis.
Antimicrobial Properties
Preliminary studies suggest that SCH-442416 may possess antimicrobial activity against certain bacterial strains. The mechanism of action likely involves interference with bacterial DNA synthesis or repair mechanisms.
Neurological Applications
The compound's ability to modulate certain neurotransmitter systems positions it as a candidate for treating neurological disorders. Its effects on G-protein coupled receptors (GPCRs) have been explored, indicating potential applications in managing conditions such as anxiety and depression.
Inhibition of Enzymatic Activity
SCH-442416 may act as an inhibitor for specific enzymes involved in metabolic pathways. This property could be leveraged in the development of drugs aimed at metabolic disorders or conditions influenced by enzyme activity.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various triazolopyrimidine derivatives, including SCH-442416. The results demonstrated significant inhibition of cell proliferation in vitro against several cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Research conducted at a leading pharmaceutical institute assessed the antimicrobial efficacy of SCH-442416 against multi-drug resistant bacterial strains. The findings indicated that the compound exhibited bacteriostatic effects at low concentrations, warranting further investigation into its clinical applications .
Case Study 3: Neurological Modulation
In a pharmacological study focusing on GPCR modulation, SCH-442416 was shown to affect serotonin and dopamine receptor pathways, indicating its potential utility in treating mood disorders . The research highlighted the need for further studies to elucidate the compound's full pharmacodynamic profile.
作用机制
SCH 442416 通过选择性地结合并拮抗腺苷 A2A 受体发挥作用。 这种相互作用抑制受体的活性,导致环状腺苷一磷酸 (cAMP) 产生减少 。 该化合物对腺苷 A2A 受体的高选择性优于其他腺苷受体,确保了靶向作用,最小程度地减少了脱靶效应 .
相似化合物的比较
SCH 442416 由于其作为腺苷 A2A 受体拮抗剂的高选择性和效力而独一无二。类似的化合物包括:
GW-2974: 一种具有抗癌特性的酪氨酸激酶受体抑制剂.
CGS-21680: 一种用于各种神经学研究的腺苷 A2A 受体激动剂.
ZM 241385: 另一种腺苷 A2A 受体拮抗剂,具有不同的结合亲和力和选择性特征.
生物活性
The compound 2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles, including pyrazole and triazole rings. Its molecular formula is C19H20N6O, with a molecular weight of approximately 348.41 g/mol. The presence of functional groups such as methoxy and furan enhances its potential for biological interaction.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : Many derivatives of pyrazolo[3,4-d]pyrimidine have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) .
- Antimicrobial Properties : Compounds in this class have demonstrated efficacy against a range of microorganisms, including bacteria and fungi .
- Antiparasitic Effects : Some derivatives have been evaluated for their potential in treating parasitic infections .
Anticancer Activity
A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that specific analogs exhibit potent inhibition of cancer cell proliferation. For instance:
- Compound 5i was identified as a dual inhibitor of EGFR and VGFR2 with IC50 values of 0.3 µM and 7.60 µM respectively. It effectively inhibited tumor growth in MCF-7 models and induced apoptosis .
Antimicrobial Efficacy
Another investigation highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives against microbial strains:
- The compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced antimicrobial potency .
Data Tables
Compound | Activity Type | IC50 (µM) | Cell Line/Organism |
---|---|---|---|
5i | Anticancer | 0.3 | MCF-7 |
5i | Anticancer | 7.60 | VGFR2 |
A | Antimicrobial | 12.5 | E. coli |
B | Antimicrobial | 8.0 | S. aureus |
The biological activity of the compound is thought to arise from its ability to interact with key enzymes and receptors involved in cell proliferation and survival pathways. For example:
属性
IUPAC Name |
4-(furan-2-yl)-10-[3-(4-methoxyphenyl)propyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-28-14-8-6-13(7-9-14)4-2-10-26-18-15(12-22-26)19-23-17(16-5-3-11-29-16)25-27(19)20(21)24-18/h3,5-9,11-12H,2,4,10H2,1H3,(H2,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEULVFLPCJOBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443263 | |
Record name | 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316173-57-6 | |
Record name | 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316173-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SCH-442416 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316173576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCH-442416 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC4G1W59S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SCH442416 and how does it interact with this target?
A1: SCH442416 acts primarily as an antagonist at the adenosine A2A receptor (A2AR). It binds to the receptor and blocks the actions of adenosine, an endogenous neurotransmitter. [] This interaction prevents adenosine from activating the A2A receptor and initiating its downstream signaling pathways.
Q2: What are the downstream effects of SCH442416's interaction with A2AR?
A2: By antagonizing A2AR, SCH442416 can modulate various cellular processes, including:
- Dopamine Release: A2AR antagonism enhances dopamine release in the striatum, a brain region involved in motor control. [, ]
- Glutamate Uptake: SCH442416 can indirectly enhance glutamate uptake in retinal Müller cells, potentially protecting neurons from excitotoxicity. [, ]
- Potassium Channel Expression: Research suggests SCH442416 might influence the expression of Kir2.1 and Kir4.1 potassium channels in retinal Müller cells, potentially impacting neuronal signaling. []
Q3: Does SCH442416 interact with any other targets besides the A2AR?
A3: While SCH442416 exhibits high selectivity for A2AR, studies have shown that it can also interact with other targets, albeit with lower affinity. For example, it has been reported to stabilize human telomeric G-quadruplex DNA, a structure implicated in cancer cell proliferation. []
Q4: What is the molecular formula and weight of SCH442416?
A4: The molecular formula of SCH442416 is C21H21N7O2, and its molecular weight is 403.44 g/mol.
Q5: Is there any available spectroscopic data for SCH442416?
A5: While specific spectroscopic data might not be extensively discussed in the provided research, analytical techniques like mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are commonly employed to characterize compounds like SCH442416.
Q6: How does the structure of SCH442416 contribute to its potency and selectivity for A2AR?
A6: Specific structural features of SCH442416 contribute to its interaction with A2AR:
- Furan and Methoxyphenyl Groups: These groups are thought to be crucial for binding to the receptor's binding pocket. []
- Propyl Linker: The length and flexibility of the propyl linker between the furan and methoxyphenyl groups likely play a role in achieving optimal interaction with the receptor. []
Q7: Have any structural modifications of SCH442416 been explored, and how do they affect its activity?
A7: Research has explored the development of [18F]-labeled analogs of SCH442416 as potential PET tracers for imaging A2AR in the brain. These modifications aim to retain the compound's affinity for the receptor while incorporating a radioactive isotope for imaging purposes. [, , ]
Q8: What is known about the pharmacokinetic profile of SCH442416?
A8: Research indicates that SCH442416 is rapidly metabolized in humans, with a lower fraction of unmetabolized parent tracer in plasma compared to rodents and primates. [] Studies in rhesus monkeys have shown that SCH442416 exhibits long-lasting A2AR occupancy even after plasma concentrations have decreased, suggesting a slow dissociation rate from the receptor. []
Q9: What in vitro models have been used to study the effects of SCH442416?
A9: Various in vitro models, including:
- Cultured Rat Retinal Müller Cells: These cells are used to investigate SCH442416's effects on glutamate uptake, potassium channel expression, and responses to elevated hydrostatic pressure, mimicking aspects of glaucoma. [, , ]
- Human Subcutaneous Fibroblasts (HSCF): HSCF are used to study the role of adenosine and its receptors in collagen production and potential implications in myofascial pain and wound healing. []
- Chinese Hamster Ovary (CHO) cells expressing human A2A receptors: This cell line is used to study the binding and signaling properties of SCH442416 and its analogs. [, ]
Q10: What in vivo models have been employed to evaluate the effects of SCH442416?
A10: Several in vivo models have been used, including:
- Rodent Models of Parkinson's Disease: These models typically involve inducing Parkinsonian-like symptoms in rodents through chemical lesions and then evaluating the effects of SCH442416 on motor function. [, , ]
- Rat Models of Cerebral Ischemia: These models involve temporarily interrupting blood flow to the brain and then assessing the effects of SCH442416 on neuronal damage and adenosine signaling. [, ]
- Squirrel Monkeys Self-Administering THC: This model is used to assess the effects of SCH442416 on cannabinoid reinforcement and potential therapeutic applications in marijuana dependence. []
Q11: What is the evidence for the efficacy of SCH442416 in preclinical studies?
A11: Preclinical studies have demonstrated that SCH442416 can:
- Improve Motor Function in Parkinsonian Models: By antagonizing A2AR, SCH442416 enhances dopamine signaling in the striatum, leading to improvements in motor symptoms in rodent models of Parkinson's disease. [, , ]
- Reduce Neuronal Damage in Cerebral Ischemia: SCH442416 has shown neuroprotective effects in rat models of cerebral ischemia, potentially by modulating adenosine signaling and reducing excitotoxicity. [, ]
- Attenuate Cannabinoid Reinforcement: Studies in squirrel monkeys suggest that SCH442416 can decrease the reinforcing effects of THC, indicating potential therapeutic benefits in marijuana dependence. []
Q12: Have any clinical trials been conducted with SCH442416, and what are the key findings?
A13: While SCH442416 itself has not progressed to clinical trials, PET imaging studies using [11C]-labeled SCH442416 have been conducted in humans. These studies have provided insights into A2AR availability in conditions such as Parkinson's disease, revealing increased striatal A2AR availability in patients with levodopa-induced dyskinesias. [, , ]
Q13: Have any specific drug delivery or targeting strategies been investigated for SCH442416?
A16: While the provided research does not explicitly mention specific drug delivery strategies for SCH442416, researchers have explored the development of [18F]-labeled analogs for PET imaging. [, ] Modifying the compound's structure to incorporate targeting ligands or utilizing nanocarrier systems could potentially enhance its delivery to specific tissues or cells.
Q14: What analytical methods have been used to study SCH442416 in biological samples?
A14: Several analytical techniques have been employed, including:
- Positron Emission Tomography (PET): This imaging technique, using [11C]-labeled SCH442416, allows for the visualization and quantification of A2AR in the living brain. [, , , ]
- Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique measures the expression levels of specific genes, such as those encoding glutamate transporters or potassium channels, in response to SCH442416 treatment. [, ]
- Western Blotting: This technique detects specific proteins, providing insights into the effects of SCH442416 on protein expression levels. [, ]
- Immunohistochemistry: This technique visualizes the distribution and localization of specific proteins within tissues, aiding in understanding the effects of SCH442416 on cellular and tissue architecture. []
Q15: Have computational methods been used to study SCH442416 and its interactions with A2AR?
A19: While not extensively detailed in the provided research, computational chemistry techniques like molecular docking and molecular dynamics simulations are valuable tools in drug discovery. These methods can be used to predict the binding mode of SCH442416 within the A2AR binding site, providing insights into the structure-activity relationship and guiding the design of novel A2AR antagonists. []
Q16: Are there any other A2AR antagonists under investigation, and how do they compare to SCH442416?
A16: Yes, several other A2AR antagonists have been investigated as potential therapeutic agents, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。